N-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
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Overview
Description
Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . Quinazolinones, oxidized quinazolines, are promising compounds with a wide range of biological activities . In the pharmaceutical field, quinazolinones are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals .
Synthesis Analysis
The synthesis of quinazoline derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . Various methods have been developed for preparing these important compounds .Molecular Structure Analysis
Quinazolines are fused heterocycles with a wide range of biological activities . Nitrogen heterocycles exhibit diverse biological activities due to their similarities with many natural products .Chemical Reactions Analysis
Quinazolines have been extensively studied due to their diverse range of their biological properties . They are considered to be an important chemical scaffold of various physiological significance and pharmaceutical utility .Scientific Research Applications
Synthesis and Biological Activity
Compounds with structures related to "N-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide" are often synthesized for their biological activities. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and tested for cytotoxic activity against various cancer cell lines, showing potent cytotoxicity with some compounds achieving IC(50) values less than 10 nM. These compounds were also evaluated in vivo against colon tumors in mice, demonstrating curative potential in certain cases (Deady et al., 2003). This suggests that similar compounds might be explored for their antitumor properties.
Mechanism of Action
While the specific mechanism of action for your compound is not available, quinazoline derivatives have been found to exhibit a wide range of pharmacological activities, including anticancer, immunotropic, hypolipidemic, antiplatelet, hypotensive, antifungal, antimicrobial, and anticonvulsant activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-12-4-6-15-14(10-12)20(26)24-19-18(31-22(30)25(15)19)21(27)23-9-8-13-5-7-16(28-2)17(11-13)29-3/h4-7,10-11H,8-9H2,1-3H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREOJQKTUKONLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NCCC4=CC(=C(C=C4)OC)OC)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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